3-Isopropoxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride, also known as IPAC, is a chemical compound. It has a CAS Number of 1523606-43-0 and a molecular weight of 195.65 .
Molecular Structure Analysis
The molecular formula of this compound is C7H14ClNO3. The InChI key is KQMYUZKQDAQHMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It is shipped at room temperature .Scientific Research Applications
Synthesis and Utility in Medicinal Chemistry
3-Isopropoxyazetidine-3-carboxylic acid hydrochloride and its analogs are integral in synthetic chemistry, particularly in the development of novel medicinal compounds. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid highlights the potential of cyclic fluorinated beta-amino acids as building blocks in medicinal chemistry, offering new pathways for drug development (Van Hende et al., 2009).
Role in Peptide Isostere Development
The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose and their application as non-proteinogenic amino acid components of peptides underline their significance as peptide isosteres. This innovative class of compounds provides medicinal chemists with versatile tools for drug design and development, contributing to the advancement of pharmaceutical sciences (Glawar et al., 2013).
Contributions to Polymer Chemistry
The incorporation of amino acid moieties like this compound into polymeric structures is a field of growing interest. The synthesis of polyesters and copolyesters with such moieties in the main chain reflects the compound's versatility and its potential applications in creating functional materials with unique properties (Wang & Nakamura, 1994).
Safety and Hazards
The safety information for 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride includes a GHS07 pictogram and a warning signal word . The hazard statements include precautionary statements P261 and P280 . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .
properties
IUPAC Name |
3-propan-2-yloxyazetidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(2)11-7(6(9)10)3-8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMYUZKQDAQHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523606-43-0 | |
Record name | 3-Azetidinecarboxylic acid, 3-(1-methylethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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